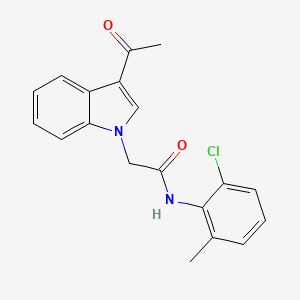![molecular formula C18H21N3O3 B2491830 2-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone CAS No. 2310141-89-8](/img/structure/B2491830.png)
2-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MDBP, and it is a derivative of cathinone, an amphetamine-like stimulant. MDBP has been synthesized and studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
MDBP acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, MDBP increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and stimulation of the reward pathway in the brain. This mechanism of action is similar to that of other amphetamine-like stimulants, such as cocaine and methamphetamine.
Biochemical and Physiological Effects:
MDBP has been shown to induce a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and cardiovascular effects. These effects are similar to those induced by other amphetamine-like stimulants and are thought to be mediated by the increased dopamine signaling in the brain.
Advantages and Limitations for Lab Experiments
MDBP has several advantages as a tool for scientific research, including its potency as a dopamine transporter inhibitor, its selectivity for the dopamine transporter over other monoamine transporters, and its stability in solution. However, MDBP also has some limitations, including its potential for abuse and its lack of selectivity for specific dopamine transporter isoforms.
Future Directions
MDBP has the potential for further research in several areas, including the development of new dopamine transporter inhibitors for the treatment of psychiatric disorders, the investigation of the role of dopamine transporters in addiction and reward, and the study of the metabolism and pharmacokinetics of cathinone derivatives in vivo. Further research is needed to fully understand the potential applications of MDBP in scientific research and to develop new compounds with improved properties and selectivity.
Synthesis Methods
MDBP can be synthesized through several methods, including reductive amination of 2-(1,3-benzodioxol-5-yl)acetone with 2-(2-methylpyrazol-3-yl)piperidine, or through a one-pot reaction of 1,3-benzodioxole, 2-methylpyrazole, and piperidine with acetic anhydride. The synthesis of MDBP is a complex process that requires expertise, and it is usually carried out in a laboratory setting.
Scientific Research Applications
MDBP has been used in various scientific research applications, including as a reference standard for analytical purposes, as a probe for studying the structure-activity relationships of cathinone derivatives, and as a tool for investigating the role of dopamine transporters in the brain. MDBP has also been used as a substrate for studying the metabolism of cathinone derivatives in vivo.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-20-14(7-8-19-20)15-4-2-3-9-21(15)18(22)11-13-5-6-16-17(10-13)24-12-23-16/h5-8,10,15H,2-4,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUPDZJHVQZLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2491749.png)
![1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491750.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2491751.png)
![N-{2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2491752.png)





![6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2491759.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide](/img/structure/B2491767.png)
![2-[(4-methoxyphenoxy)methyl]-6-methyl-1H-benzimidazole](/img/structure/B2491768.png)
